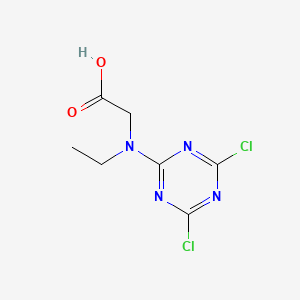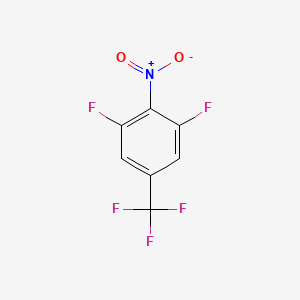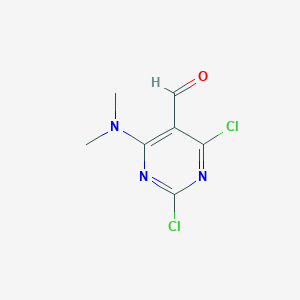
2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a dimethylamino group at position 6, and an aldehyde group at position 5. It is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloropyrimidine.
Formylation: The aldehyde group is introduced at position 5 through a formylation reaction, often using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the dimethylation and formylation reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like dimethylamine, thiols, and amines under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: 2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carboxylic acid.
Reduction: 2,4-Dichloro-6-(dimethylamino)pyrimidine-5-methanol.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including
Eigenschaften
Molekularformel |
C7H7Cl2N3O |
|---|---|
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
2,4-dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H7Cl2N3O/c1-12(2)6-4(3-13)5(8)10-7(9)11-6/h3H,1-2H3 |
InChI-Schlüssel |
HVAZOWSDQGDJPN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=NC(=N1)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


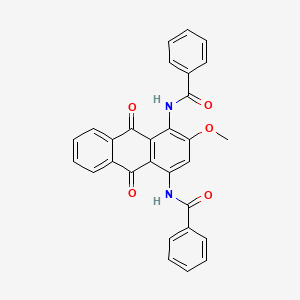
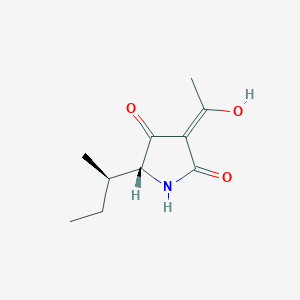
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)

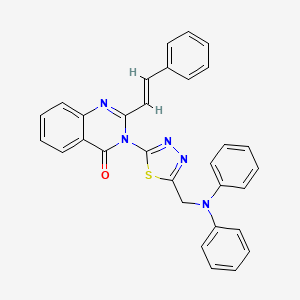

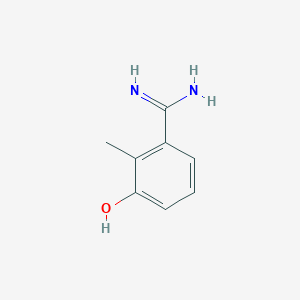
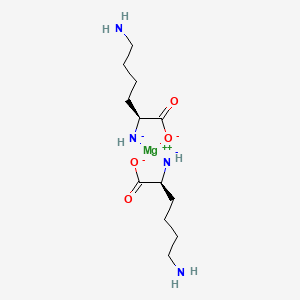
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
